molecular formula C8H4BrClO B2950624 6-Bromo-5-chloro-1-benzofuran CAS No. 1427368-44-2

6-Bromo-5-chloro-1-benzofuran

Cat. No.: B2950624
CAS No.: 1427368-44-2
M. Wt: 231.47
InChI Key: NHHOOAWAGMEKLC-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-1-benzofuran is a halogenated derivative of benzofuran, a heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-1-benzofuran typically involves the halogenation of benzofuran derivatives. One common method is the bromination and chlorination of 1-benzofuran using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques can optimize reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction Reactions: The compound can be reduced to form dihydrobenzofuran derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-5-chloro-1-benzofuran has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzofuran
  • 6-Chloro-5-fluorobenzofuran
  • 5,6-Dibromobenzofuran

Comparison

6-Bromo-5-chloro-1-benzofuran is unique due to the specific positioning of the bromine and chlorine atoms on the benzofuran ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other halogenated benzofuran derivatives. For example, the presence of both bromine and chlorine atoms can enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved biological activity .

Properties

IUPAC Name

6-bromo-5-chloro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHOOAWAGMEKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427368-44-2
Record name 6-bromo-5-chloro-1-benzofuran
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